1-(Trifluoromethyl)vinyl acetate 1-(Trifluoromethyl)vinyl acetate
Brand Name: Vulcanchem
CAS No.: 2247-91-8
VCID: VC2311776
InChI: InChI=1S/C5H5F3O2/c1-3(5(6,7)8)10-4(2)9/h1H2,2H3
SMILES: CC(=O)OC(=C)C(F)(F)F
Molecular Formula: C5H5F3O2
Molecular Weight: 154.09 g/mol

1-(Trifluoromethyl)vinyl acetate

CAS No.: 2247-91-8

Cat. No.: VC2311776

Molecular Formula: C5H5F3O2

Molecular Weight: 154.09 g/mol

* For research use only. Not for human or veterinary use.

1-(Trifluoromethyl)vinyl acetate - 2247-91-8

Specification

CAS No. 2247-91-8
Molecular Formula C5H5F3O2
Molecular Weight 154.09 g/mol
IUPAC Name 3,3,3-trifluoroprop-1-en-2-yl acetate
Standard InChI InChI=1S/C5H5F3O2/c1-3(5(6,7)8)10-4(2)9/h1H2,2H3
Standard InChI Key VOKGSDIHTCTXDS-UHFFFAOYSA-N
SMILES CC(=O)OC(=C)C(F)(F)F
Canonical SMILES CC(=O)OC(=C)C(F)(F)F

Introduction

Chemical Identity and Nomenclature

1-(Trifluoromethyl)vinyl acetate is identified through several systematic names and identifiers in chemical databases and literature. The compound is registered with Chemical Abstracts Service (CAS) number 2247-91-8 . Its molecular formula is C₅H₅F₃O₂ with a molecular weight of 154.09 g/mol . The compound is also identified in the European Inventory of Existing Commercial Chemical Substances (EINECS) with number 218-838-2 .

Several synonyms for this compound exist in scientific literature, including:

  • 3,3,3-Trifluoroprop-1-en-2-yl acetate

  • 1-(Trifluoromethyl)ethenyl acetate

  • Alpha-(trifluoromethyl)vinyl acetate

  • 3,3,3-Trifluoropropen-2-yl acetate

The chemical structure can be represented with SMILES notation as CC(=O)OC(=C)C(F)(F)F, and it has the InChIKey identifier VOKGSDIHTCTXDS-UHFFFAOYSA-N .

Physical and Chemical Properties

1-(Trifluoromethyl)vinyl acetate presents as a clear colorless to slightly yellow liquid with a pungent odor . Table 1 summarizes the key physical and chemical properties of this compound based on the available literature.

Table 1: Physical and Chemical Properties of 1-(Trifluoromethyl)vinyl acetate

PropertyValueReference
Physical StateClear colorless to slightly yellow liquid
Molecular Weight154.09 g/mol
Density1.200 g/mL
Boiling Point86-88°C
Flash Point2°C (35°F)
Refractive Index1.342
Molar Volume128.4 mL/mol
Molecular Refractive Power27.06 mL/mol
OdorPungent
Storage Temperature2°C to 8°C (recommended)

The compound features a relatively low boiling point (86-88°C) and a very low flash point (2°C), indicating its volatile and flammable nature . These properties necessitate careful handling and storage procedures, particularly at laboratory and industrial scales.

Chemical Reactivity and Structure

The distinctive reactivity of 1-(Trifluoromethyl)vinyl acetate stems from its unique structural features. The trifluoromethyl group (CF₃) exerts a strong electron-withdrawing inductive effect that significantly influences the electron density distribution across the vinyl group . This electronic characteristic makes the compound particularly reactive toward nucleophilic species and explains its behavior in various chemical transformations.

The compound contains an acetoxy group attached to a carbon bearing a trifluoromethyl substituent, creating a distinctive reactivity profile compared to conventional vinyl acetate. The presence of the trifluoromethyl group decreases the electron density at the vinyl carbon, enhancing susceptibility to nucleophilic attack in certain chemical reactions .

Applications in Organic Synthesis

1-(Trifluoromethyl)vinyl acetate has found valuable applications in synthetic organic chemistry, particularly in catalytic transformations. It serves as an important organic intermediate in various chemical processes .

Role as Acetylene Surrogate

One of the most significant applications of 1-(Trifluoromethyl)vinyl acetate is its use as an inexpensive and benign acetylene surrogate in catalytic processes. Research has demonstrated its effectiveness in Cp*Co(III)-catalyzed redox-neutral synthesis of heterocyclic compounds such as 3,4-unsubstituted isoquinoline 1(2H)-ones .

This application is particularly valuable because:

  • It eliminates the need for handling hazardous acetylene gas

  • The reactions can be performed at ambient temperature without requiring inert conditions

  • The compound is commercially available and can be used without further purification in these syntheses

The mechanism of these reactions typically involves the initial activation of C-H bonds, followed by vinyl acetate insertion and subsequent transformations to form the desired heterocyclic products .

Polymerization Behavior

The polymerization characteristics of 1-(Trifluoromethyl)vinyl acetate represent an area of significant research interest due to the compound's unique electronic properties.

Anionic Polymerization

Research has shown that 1-(Trifluoromethyl)vinyl acetate, often referred to in specialized literature as α-Trifluoromethylvinyl acetate (TFMVA), demonstrates distinctive behavior in anionic polymerization reactions . The strong electron-withdrawing inductive effect of the trifluoromethyl group enhances its reactivity toward carbanions, facilitating anionic polymerization processes .

Comparative Reactivity with Vinyl Acetate

When copolymerized with vinyl acetate under radical conditions, 1-(Trifluoromethyl)vinyl acetate exhibits specific monomer reactivity ratios:

  • r₁ = 0.25

  • r₂ = 0.20

Recent Research Developments

Recent research has expanded the applications of 1-(Trifluoromethyl)vinyl acetate in catalytic processes. Particularly noteworthy is its role in Co(III)-catalyzed reactions for the synthesis of heterocyclic compounds . In these applications, the compound serves as a crucial reagent that enables more environmentally friendly synthetic routes compared to traditional methods.

The reaction demonstrates excellent functional group tolerance and broad scope, including applicability to various substrates containing different functional groups and heterocyclic rings . These developments highlight the growing importance of 1-(Trifluoromethyl)vinyl acetate in modern synthetic organic chemistry, particularly in the development of more sustainable chemical processes.

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